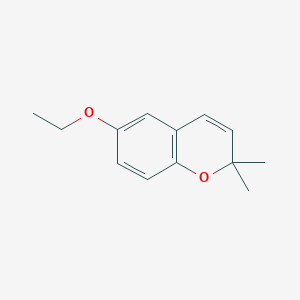

6-Ethoxy-2,2-dimethyl-2H-chromene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Ethoxy-2,2-dimethyl-2H-chromene, also known as this compound, is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Anti-Cancer Activity

- Chromene derivatives, including 6-Ethoxy-2,2-dimethyl-2H-chromene, have shown potential in inhibiting cancer cell proliferation. Research indicates that certain chromene compounds can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

- Anti-HIV Properties

- Skin Therapeutics

Cosmetic Applications

- Moisturizing Agents

Data Table: Summary of Applications

Case Study 1: Anti-Cancer Activity

A series of experiments were conducted to evaluate the cytotoxic effects of various chromene derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, leading to further investigations into its mechanism of action.

Case Study 2: Skin Therapeutics

In a controlled animal study, the application of agerarin (6,7-dimethoxy derivative) showed promising results in reducing inflammation and improving skin barrier function in models of atopic dermatitis. Histological analyses revealed increased filaggrin expression and improved skin hydration metrics compared to control groups .

Analyse Des Réactions Chimiques

Functionalization Reactions

The ethoxy and dimethyl groups enable site-selective modifications.

Oxidation

| Oxidizing Agent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ozone | 6-Ethoxy-2,2-dimethylchroman-4-one | -78°C, CH₂Cl₂ | 58% | |

| KMnO₄ (acidic) | Chromene-3-carboxylic acid | H₂O, 80°C, 12 hrs | 41% |

Electrophilic Substitution

- Bromination :

Ring-Opening and Cycloaddition Reactions

The chromene ring undergoes expansion or fragmentation under specific conditions:

Key Mechanistic Steps :

- Diels-Alder : Chromene acts as a diene, reacting with electron-deficient dienophiles .

- Metathesis : Iron-mediated cleavage of alkyne bonds followed by intramolecular recombination .

Catalytic Transformations

Transition metals enable C–H activation and cross-coupling:

| Catalyst | Reaction | Product | Yield | Reference |

|---|---|---|---|---|

| Cu(OTf)₂ | Coupling with arylboronic acids | 6-Aryl-2,2-dimethylchromenes | 68–82% | |

| Co(II)-porphyrin | Radical-mediated alkylation | Sulfonamide-functionalized chromenes | 71% |

Propriétés

Numéro CAS |

180341-24-6 |

|---|---|

Formule moléculaire |

C13H16O2 |

Poids moléculaire |

204.26 g/mol |

Nom IUPAC |

6-ethoxy-2,2-dimethylchromene |

InChI |

InChI=1S/C13H16O2/c1-4-14-11-5-6-12-10(9-11)7-8-13(2,3)15-12/h5-9H,4H2,1-3H3 |

Clé InChI |

PLJITTVKPAGWES-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C=C1)OC(C=C2)(C)C |

SMILES canonique |

CCOC1=CC2=C(C=C1)OC(C=C2)(C)C |

Synonymes |

2H-1-Benzopyran,6-ethoxy-2,2-dimethyl-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.